molecular formula C7H6F3NO B1322062 5-Methoxy-2-(trifluoromethyl)pyridine CAS No. 216766-13-1

5-Methoxy-2-(trifluoromethyl)pyridine

Cat. No. B1322062
M. Wt: 177.12 g/mol
InChI Key: MRHJZBSCOLVMGA-UHFFFAOYSA-N
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Description

The compound 5-Methoxy-2-(trifluoromethyl)pyridine is a chemical of interest due to its potential applications in pharmaceuticals and its role as an intermediate in various chemical reactions. While the provided data does not directly discuss this compound, it does provide insights into related compounds that share structural similarities, such as the trifluoromethyl group and the pyridine ring, which are relevant to understanding the chemical behavior and properties of 5-Methoxy-2-(trifluoromethyl)pyridine.

Synthesis Analysis

The synthesis of related compounds demonstrates the versatility of pyridine derivatives in chemical reactions. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions shows the reactivity of trifluoromethyl-substituted pyridines under mild conditions, yielding high purity products . Additionally, the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one under optimized conditions further illustrates the synthetic potential of trifluoromethyl pyridines .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, as seen in the study of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, which was analyzed using X-ray diffraction and theoretical calculations . The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, indicating the potential for strong intermolecular interactions in related compounds .

Chemical Reactions Analysis

The reactivity of pyridine derivatives is highlighted in several studies. The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine to form a complex demonstrates the ability of these compounds to engage in significant chemical reactions . The synthesis of trifluoromethyl-substituted pyridinol derivatives from methoxyallene and their subsequent use in palladium-catalyzed coupling reactions show the diverse reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the crystal structure of 2-methoxy-3,5-dinitropyridine shows non-planarity due to the rotation of substituent groups, which could affect its reactivity and physical properties . The formation of hypervalent complexes of trifluorosilanes with pyridine and 4-methoxypyridine through intermolecular silicon-nitrogen interactions suggests that the electronic properties of the pyridine ring can significantly impact binding interactions .

Scientific Research Applications

Summary of Application

5-Methoxy-2-(trifluoromethyl)pyridine (TFMP) and its derivatives are key structural motifs in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application

The synthesis of TFMP derivatives involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Summary of Application

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Methods of Application

The methods of application in the pharmaceutical industry are similar to those in the agrochemical industry, involving the synthesis of TFMP derivatives .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pesticide Production

Summary of Application

TFMP and its intermediates are key ingredients in the development of many pesticides . The presence of a fluorine atom and a pyridine in their structure bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Methods of Application

The synthesis of TFMP intermediates generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

The presence of fluorine and pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .

Production of Crop-Protection Products

Summary of Application

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .

Methods of Application

2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Results or Outcomes

Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand for the production of crop-protection products .

Medication for Acute Migraine

Summary of Application

Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

Methods of Application

The specific methods of synthesis for Ubrogepant are not provided in the source .

Results or Outcomes

Ubrogepant has been approved by the FDA for the treatment of acute migraine .

Vapor-Phase Reaction

Summary of Application

Another well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .

Methods of Application

The simultaneous vapor–phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

Results or Outcomes

This method provides a more efficient and streamlined process for the production of TFMP derivatives .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridines, including 5-Methoxy-2-(trifluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHJZBSCOLVMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621373
Record name 5-Methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(trifluoromethyl)pyridine

CAS RN

216766-13-1
Record name 5-Methoxy-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216766-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GJ James, S Chandran, M Arivazhagan, M Magesh - researchgate.net
In the present work, 5-chloro-2-fluoropyridine (CFP) and 5-methoxy-2-(trifluoromethyl) pyridine (MTFMP) are studied by experimental and theoretical approaches. The molecular …
Number of citations: 0 www.researchgate.net
HT Shahzadi, S Fatima, N Akhter, M Alazmi… - ACS …, 2022 - ACS Publications
Iridium-catalyzed C–H borylation of CF 3 -substituted pyridines is described in this paper. The boronic ester group can be installed on the α, β, or γ position of pyridine by an appropriate …
Number of citations: 3 pubs.acs.org

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